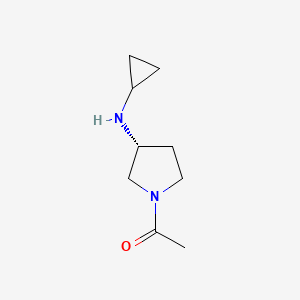

1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group attached to a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone typically involves the following steps:

Formation of the Pyrrolidinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclopropylamino Group: This step involves the reaction of the pyrrolidinyl intermediate with a cyclopropylamine derivative, often under conditions that promote nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

- 1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-propanone

- 1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-butanone

Uniqueness: 1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone, with the CAS number 170876-14-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C_10H_16N_2O, with a molecular weight of approximately 168.24 g/mol. The structure features a cyclopropyl group and a pyrrolidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antagonist for specific receptors involved in cancer progression. Notably, it has been investigated for its activity against the AM2 receptor, demonstrating significant selectivity and potency.

This compound functions primarily as an antagonist at the AM2 receptor. Its binding affinity and selectivity were assessed through various in vitro assays. The compound exhibited a pIC50 value indicative of strong receptor interaction, suggesting its potential utility in therapeutic applications.

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits cell viability in aggressive cancer cell lines. For instance, studies involving the MDA-MB-231 triple-negative breast cancer cell line showed a reduction in viability by approximately 55% at a concentration of 10 μM after three days of treatment (p < 0.01) .

In Vivo Studies

In vivo studies using xenograft models further corroborated these findings. When administered at a dosage of 20 mg/kg daily, the compound resulted in a 47% reduction in tumor growth over four weeks (p < 0.001) without notable adverse effects on the health or weight of the test subjects .

Table 1: Summary of Biological Activity

| Study Type | Cell Line | Treatment Concentration | Viability Reduction | p-value |

|---|---|---|---|---|

| In Vitro | MDA-MB-231 | 10 μM | 55% | <0.01 |

| In Vivo | MDA-MB-231 Xenograft | 20 mg/kg | 47% | <0.001 |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structure Features | pIC50 Value |

|---|---|---|

| 1 | Basic amine group | 9.2 |

| (S)-25 | Altered configuration | 7.2 |

| Various Analogs | Modifications to side chains | Varied |

Case Studies

A pivotal study by Avgoustou et al. explored the structure–activity relationships leading to the development of AM2 receptor antagonists, including this compound . The research highlighted how modifications to the basic amine structure could dramatically enhance potency, emphasizing the importance of spatial orientation and steric considerations.

Properties

IUPAC Name |

1-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7(12)11-5-4-9(6-11)10-8-2-3-8/h8-10H,2-6H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEJQFDBGYDGNX-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.